

application of 1,1-Diethoxy-3-methylbutane in flavor and fragrance chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1-Diethoxy-3-methylbutane**

Cat. No.: **B1581008**

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An in-depth guide for researchers, scientists, and product development professionals on the application of **1,1-Diethoxy-3-methylbutane** in flavor and fragrance chemistry.

Introduction: Unveiling the Potential of 1,1-Diethoxy-3-methylbutane

1,1-Diethoxy-3-methylbutane, also known by its synonym Isovaleraldehyde Diethyl Acetal, is a versatile acetal that plays a significant role in the palette of flavorists and perfumers.^{[1][2]} As a stable derivative of isovaleraldehyde, it overcomes the inherent instability and high reactivity of the parent aldehyde, offering a more controlled and sustained release of its characteristic aroma profile. This compound is found naturally in a variety of distilled beverages and foods, including brandy, rum, whiskey, and cocoa, contributing to their complex sensory profiles.^[3] Its unique organoleptic properties, which range from fruity and ethereal to chocolate and rum-like notes, make it a valuable ingredient for creating nuanced and authentic flavor and fragrance compositions.^{[4][5]}

This document serves as a comprehensive guide to the application of **1,1-Diethoxy-3-methylbutane**, providing detailed protocols for its synthesis, analysis, and formulation. It is designed to equip researchers and developers with the technical knowledge and practical insights necessary to leverage this compound's full potential.

Physicochemical & Organoleptic Profile

A thorough understanding of the compound's properties is fundamental to its effective application.

Property	Value	Source(s)
Chemical Name	1,1-Diethoxy-3-methylbutane	[3][6]
Synonym(s)	Isovaleraldehyde Diethyl Acetal	[5][7]
CAS Number	3842-03-3	[4][5][8]
FEMA Number	4371	[4][5]
Molecular Formula	C9H20O2	[4][6]
Molecular Weight	160.25 g/mol	[4][5][8]
Appearance	Clear, colorless liquid	[6][9]
Organoleptic Profile	Fruity, fatty, ethereal, with notes of chocolate and rum.	[4][9][10]
Boiling Point	152.5 - 156.0 °C at 760 mmHg	[2][3]
Flash Point	41.5 °C (106.7 °F) - closed cup	[4][5]
Specific Gravity	0.832 - 0.838 @ 25 °C	[3][10]
Refractive Index	1.398 - 1.404 @ 20 °C	[3][10]
Solubility	Soluble in alcohol.	[3]

Application in Flavor Chemistry

The primary value of **1,1-Diethoxy-3-methylbutane** in flavor creation lies in its ability to impart a smooth, fruity, and slightly fermented character. Unlike the harshness of raw aldehydes, this acetal provides a rounded, lingering note that enhances realism and complexity.

Key Flavor Contributions:

- Fruity Notes: It provides a general fruity lift, enhancing the "skin" notes in apple and pear flavors and adding a juicy character to cherry flavors.[11]

- Brown Flavor Enhancement: In brown flavors like cocoa, chocolate, and caramel, it adds a subtle lift and brightness.[\[11\]](#) In vanilla formulations, it can replicate the aged character of alcoholic extracts.[\[11\]](#)
- Alcoholic Beverages: As a natural component of distilled spirits, its addition can restore authenticity and complexity to rum and whiskey flavors.[\[3\]](#)[\[12\]](#)[\[13\]](#) It is a key indicator of the maturation period in aged liquors.[\[8\]](#)

Recommended Usage Levels in Flavor Concentrates:

Flavor Category	Recommended Starting Level (ppm)	Effect	Source(s)
Pear	10,000	Adds freshness and enhances skin notes	[11]
Apple	2,000	Adds freshness and enhances skin notes	[11]
Cherry	2,000	Boosts skin note, adds juiciness	[11]
Pineapple	2,000	Restores pungency and freshness	[11]
Peach / Apricot	1,000 - 1,500	Brightens and lifts the profile	[11]
Vanilla Bean	400	Adds authenticity, replicates aged extract character	[11]
Cocoa / Chocolate	50 - 100	Brightens the profile	[11]
Caramel / Toffee	50	Provides a subtle lift	[11]

Application in Fragrance Chemistry

In perfumery, **1,1-Diethoxy-3-methylbutane** serves as a modifier and enhancer, contributing a unique fruity-ethereal character. Its stability makes it a reliable component in various fragrance formulations.[\[1\]](#)

Key Fragrance Contributions:

- Top Note Enhancement: It can provide a fresh, fruity, and slightly boozy lift to the top notes of a fragrance composition.
- Complexity and Depth: The compound adds complexity, bridging fruity and green notes with warmer, sweeter accords.
- Synergy: It works well in combination with other fruity esters, floral notes, and woody scents, enhancing the overall olfactory experience.[\[14\]](#)

According to the International Fragrance Association (IFRA), the recommended usage level for isovaleraldehyde diethyl acetal can be up to 3.0% in the final fragrance concentrate.[\[10\]](#)

Protocols and Methodologies

Protocol 1: Laboratory-Scale Synthesis via Acid-Catalyzed Acetalization

This protocol details the synthesis of **1,1-Diethoxy-3-methylbutane** from 3-methylbutanal (isovaleraldehyde) and ethanol. The reaction is an equilibrium process, driven to completion by removing the water byproduct.[\[8\]](#)[\[15\]](#)

Rationale: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by ethanol. A second ethanol molecule and subsequent dehydration yield the stable acetal. Using an excess of ethanol and removing water shifts the equilibrium towards the product, maximizing the yield.[\[8\]](#)

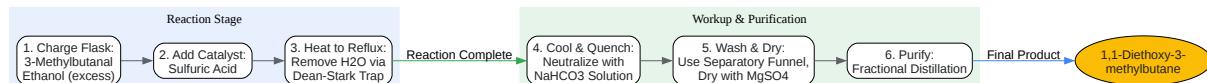
Materials & Reagents:

- 3-Methylbutanal (Isovaleraldehyde)
- Ethanol (anhydrous), 2.5 molar equivalents

- Sulfuric Acid (concentrated), catalytic amount
- Sodium Bicarbonate (saturated solution)
- Anhydrous Magnesium Sulfate
- Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

- **Setup:** Assemble the reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
- **Charging the Flask:** To the flask, add 3-methylbutanal (1.0 mol) and anhydrous ethanol (2.5 mol).
- **Catalysis:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture while stirring.
- **Reaction:** Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with ethanol. Continue reflux until no more water is collected, indicating the reaction is complete.
- **Quenching:** Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- **Workup:** Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and purify the crude product by fractional distillation under atmospheric pressure to yield pure **1,1-Diethoxy-3-methylbutane**.



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Caption: Workflow for the synthesis of **1,1-Diethoxy-3-methylbutane**.

Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for assessing the purity of volatile flavor and fragrance compounds like **1,1-Diethoxy-3-methylbutane**. It separates the compound from impurities and provides a mass spectrum for unambiguous identification.^[8]

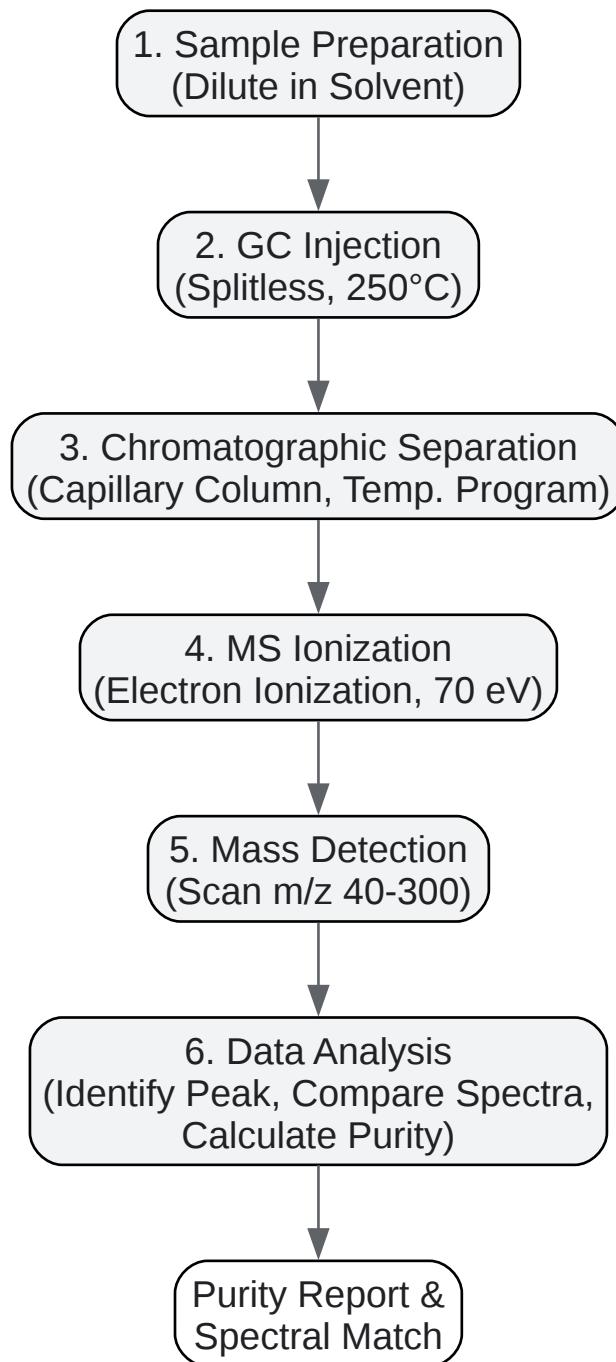
Rationale: The sample is volatilized and separated based on its boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, where they are ionized. The resulting fragmentation pattern (mass spectrum) is a unique fingerprint of the molecule, which can be compared to a reference library for positive identification. The peak area from the chromatogram is proportional to the concentration, allowing for purity assessment.

Materials & Reagents:

- Sample of **1,1-Diethoxy-3-methylbutane**
- High-purity solvent for dilution (e.g., Ethanol or Hexane)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **1,1-Diethoxy-3-methylbutane** in the chosen solvent (e.g., 100 ppm in ethanol).
- Instrument Setup:
 - Injector: Set to 250 °C, splitless mode.
 - Column: Use a non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.
- Analysis: Inject 1 µL of the prepared sample into the GC-MS.
- Data Interpretation:
 - Identify the peak corresponding to **1,1-Diethoxy-3-methylbutane** based on its retention time.
 - Confirm identity by comparing its mass spectrum to a reference spectrum from a database (e.g., NIST).[\[7\]](#)
 - Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: Standard workflow for GC-MS purity analysis.

Protocol 3: Application in a Model "Green Apple" Flavor Formulation

This protocol demonstrates how to incorporate **1,1-Diethoxy-3-methylbutane** into a simple flavor base to achieve a specific sensory effect.

Rationale: In this formulation, **1,1-Diethoxy-3-methylbutane** is used to lift the top notes and add a realistic "apple skin" character, complementing the core fruity esters. It provides a bridge between the sharp green notes and the sweeter body of the flavor.

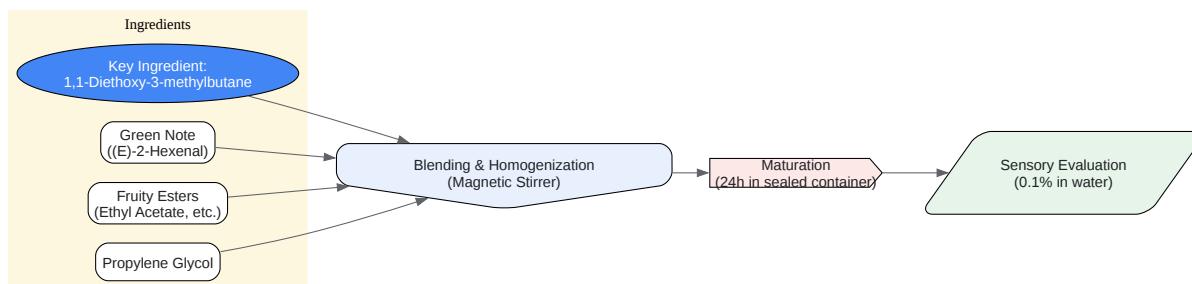
Formulation Components (Parts by Weight):

- Ethyl Acetate: 30
- Hexyl Acetate: 20
- Ethyl Butyrate: 15
- (E)-2-Hexenal @ 10% in Propylene Glycol: 10
- beta-Damascone @ 1% in Propylene Glycol: 5
- **1,1-Diethoxy-3-methylbutane**: 20
- Propylene Glycol (Solvent): 100

Procedure:

- Preparation: Ensure all ingredients are high-purity and at room temperature. Use a clean glass beaker on a magnetic stirrer.
- Solvent Base: Add the Propylene Glycol to the beaker.
- Blending: While stirring, add the flavor components one by one, starting with the largest quantity items. Ensure each component is fully dissolved before adding the next.
- Addition of Key Ingredient: Add the **1,1-Diethoxy-3-methylbutane** to the blend.
- Homogenization: Allow the mixture to stir for at least 30 minutes to ensure it is completely homogenous.

- Maturation: Transfer the flavor concentrate to a sealed, airtight amber glass bottle. Allow it to mature for at least 24 hours at room temperature before evaluation. This allows the chemical reactions and interactions to equilibrate, resulting in a more rounded profile.
- Sensory Evaluation: Prepare a 0.1% solution of the flavor concentrate in sweetened water for tasting. Evaluate the aroma and taste, noting the contribution of the acetal to the overall "green apple" profile.



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Caption: Process flow for creating a model flavor formulation.

Safety and Handling

1,1-Diethoxy-3-methylbutane is classified as a flammable liquid.[4][16] Standard laboratory safety protocols should be strictly followed.

- GHS Classification: Flammable Liquid, Category 3.[4][5]
- Hazard Statements: H226: Flammable liquid and vapor.[4][5]

- Precautionary Statements:
 - P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][9][16]
 - P233: Keep container tightly closed.[4][9][16]
 - P240: Ground and bond container and receiving equipment.[4][9][16]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][16]
- Storage: Store in a well-ventilated place. Keep cool.[9][16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the material.[17][18]

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- To cite this document: BenchChem. [application of 1,1-Diethoxy-3-methylbutane in flavor and fragrance chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581008#application-of-1-1-diethoxy-3-methylbutane-in-flavor-and-fragrance-chemistry]

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